3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDHJXMDMOPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2-Amino-3-(1H-Indol-3-yl))Propanoic Acid Intermediate
The indole-containing amino acid backbone is typically prepared via asymmetric hydrogenation or enzymatic resolution. A representative procedure involves:
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Aldol Condensation : Indole-3-carboxaldehyde undergoes condensation with hippuric acid in acetic anhydride to form azlactone intermediates.
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Ring-Opening Hydrolysis : Treatment with aqueous HCl yields racemic 2-amino-3-(1H-indol-3-yl)propanoic acid.
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Enantiomeric Resolution : Use of L-aminoacylase in phosphate buffer (pH 7.0, 37°C) achieves >98% ee for the L-enantiomer.
Key Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0-5°C (Step 1) | Prevents indole oxidation |
| Catalyst Loading | 5 mol% Pd/C (Step 2) | Maximizes hydrogenation efficiency |
| pH Control | 7.0 ± 0.2 (Step 3) | Maintains enzyme activity |
Preparation of 4-Methoxy-3-Nitrobenzenesulfonyl Chloride
The sulfonylating agent is synthesized through sequential functionalization:
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Nitration of 4-Methoxybenzenesulfonic Acid :
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Chlorination with PCl5 :
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Reflux in dry dichloromethane (3 h)
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Yield: 82-85% after vacuum distillation
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Spectroscopic Validation :
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1H NMR (CDCl3): δ 8.21 (d, J=2.4 Hz, 1H), 7.98 (dd, J=8.7, 2.4 Hz, 1H), 6.99 (d, J=8.7 Hz, 1H), 3.92 (s, 3H)
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FT-IR : 1372 cm⁻¹ (S=O asym), 1176 cm⁻¹ (S=O sym), 1530 cm⁻¹ (NO2 asym)
Sulfonamide Coupling and Final Assembly
The critical sulfonylation step employs Schotten-Baumann conditions:
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Reaction Setup :
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2-Amino-3-(1H-indol-3-yl)propanoic acid (1 eq) in 10% NaHCO3
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4-Methoxy-3-nitrobenzenesulfonyl chloride (1.2 eq) in THF added dropwise
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Vigorous stirring at 0°C for 2 h
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Workup :
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Acidification to pH 2 with 6M HCl
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Extraction with ethyl acetate (3×50 mL)
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Anhydrous MgSO4 drying and solvent evaporation
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Optimization Findings :
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Excess sulfonyl chloride (1.2 eq) compensates for hydrolysis losses
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pH >8 decreases yield due to amino acid zwitterion formation
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Lower temperatures (0°C vs RT) improve regioselectivity by 18%
Crystallization and Purification
The crude product is purified via gradient recrystallization:
Solvent System : Ethanol/water (3:1 v/v)
Procedure :
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Dissolve crude acid in hot ethanol (65°C)
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Add warm water until cloud point
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Cool to 4°C at 0.5°C/min
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Collect crystals by vacuum filtration
Purity Data :
| Technique | Result | Specification |
|---|---|---|
| HPLC (C18) | 99.2% area | >98.5% |
| Karl Fischer | 0.15% w/w H2O | <0.5% |
| Residual Solvents | <50 ppm ethanol | ICH Q3C |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS) Approach
Recent advances utilize Wang resin-bound indole derivatives for automated synthesis:
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Resin Loading : Fmoc-protected indole-3-alanine (0.68 mmol/g loading)
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Sulfonylation : HATU/DIPEA activation with 4-methoxy-3-nitrobenzenesulfonamide
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Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 h
Advantages :
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, continuous flow systems demonstrate superior performance:
Reactor Design :
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Microfluidic chip with Pt/Ir mixing elements
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Residence time: 12 min per synthetic step
Economic Metrics :
| Parameter | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³/day | 4.2 kg/m³/day | 425% |
| Solvent Consumption | 120 L/kg | 45 L/kg | 62.5% |
| Energy Demand | 890 kWh/kg | 310 kWh/kg | 65% |
| Condition | 25°C/60% RH | -20°C/N2 |
|---|---|---|
| 6 Months | 94.2% | 99.8% |
| 12 Months | 87.5% | 99.6% |
| 24 Months | 72.1% | 99.3% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the methoxy group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole or methoxy group.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The indole moiety may interact with aromatic residues in the target protein, while the sulfonamide group could form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-2-(4-methoxyphenylsulfonamido)propanoic acid: Lacks the nitro group.
3-(1H-indol-3-yl)-2-(4-nitrophenylsulfonamido)propanoic acid: Lacks the methoxy group.
3-(1H-indol-3-yl)-2-(4-methoxy-3-aminophenylsulfonamido)propanoic acid: Nitro group reduced to an amine.
Uniqueness
The presence of both the methoxy and nitro groups in 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Biological Activity
3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of indolyl carboxylic acids , characterized by an indole ring attached to a propanoic acid moiety with a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 297.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist for certain GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of indole-3-propionic acid have been shown to inhibit the proliferation of cancer cell lines, such as MCF-7 and K562, with IC50 values ranging from 83 µM to over 100 µM depending on the specific derivative used .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | K562 | 1.34 ± 0.4 |
| Les-6614 | K562 | 83.20 ± 2.25 |
| Les-6614 | MCF-7 | >100 |
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated in vitro. Studies suggest that related indole derivatives possess broad-spectrum antimicrobial properties against various pathogens, indicating that the sulfonamide moiety may enhance this activity .
Case Study 1: GPR17 Agonism
A study investigating the agonistic properties of related compounds on the GPR17 receptor revealed that certain derivatives exhibited EC50 values in the nanomolar range (e.g., 202 nM for a closely related compound). This suggests potential applications in neuroprotection and myelin repair, particularly in conditions like multiple sclerosis .
Case Study 2: Synthesis and Biological Evaluation
Research focused on optimizing the synthesis of indole derivatives showed that modifications at the 4 and 6 positions significantly influenced their biological activity. The synthesized compounds were evaluated for their ability to mobilize calcium in astrocytoma cells, providing insights into their structure-activity relationships .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds similar to this compound have favorable absorption characteristics with moderate bioavailability scores. Toxicological assessments are ongoing to establish safety profiles for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
